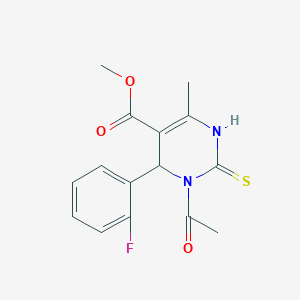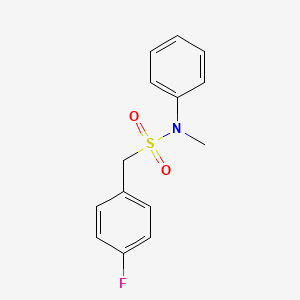![molecular formula C15H17N3O2S B11111522 2-[(2-methoxyphenyl)amino]-N'-[(1E)-1-thien-2-ylethylidene]acetohydrazide](/img/structure/B11111522.png)
2-[(2-methoxyphenyl)amino]-N'-[(1E)-1-thien-2-ylethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-メトキシフェニル)アミノ]-N'-[(1E)-1-チエン-2-イルエチリデン]アセトヒドラジドは、芳香族構造と複素環構造を組み合わせた複雑な有機化合物です。
2. 製法
合成経路と反応条件
2-[(2-メトキシフェニル)アミノ]-N'-[(1E)-1-チエン-2-イルエチリデン]アセトヒドラジドの合成は、通常、2-メトキシフェニルアミンとチエニル置換アセトヒドラジドの縮合反応によって行われます。 この反応は通常、適切な触媒の存在下、制御された温度とpH条件で行われ、高い収率と純度を確保します .
工業的生産方法
この化合物の工業的生産には、自動化された反応器を用いた大規模合成が用いられる場合があります。 このプロセスには、温度、圧力、pHなどの反応パラメータの正確な制御、および最終製品の一貫性と品質を確保するための高純度試薬の使用が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-methoxyphenyl)amino]-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves the condensation of 2-methoxyaniline with thiophene-2-carbaldehyde in the presence of acetic hydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
2-[(2-メトキシフェニル)アミノ]-N'-[(1E)-1-チエン-2-イルエチリデン]アセトヒドラジドの作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、酵素や受容体に結合し、それらの活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。 関与する経路には、酵素活性の阻害や受容体シグナル伝達の調節が含まれる場合があります .
類似化合物との比較
類似化合物
- 2-[(4-メトキシフェニル)アミノ]メチルフェノール
- 2-[(4-クロロフェニル)アミノメチル]-6-メトキシフェノール
- 2-(アニリノメチル)フェノール
独自性
2-[(2-メトキシフェニル)アミノ]-N'-[(1E)-1-チエン-2-イルエチリデン]アセトヒドラジドは、メトキシフェニル基とチエニル基の組み合わせにより、独特の化学的および生物学的特性を付与しています。 この独自性は、研究や産業におけるさまざまな用途において、この化合物を貴重な存在たらしめています .
化学反応の分析
反応の種類
2-[(2-メトキシフェニル)アミノ]-N'-[(1E)-1-チエン-2-イルエチリデン]アセトヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、アミン誘導体を生成する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
主な生成物
これらの反応から生成される主な生成物には、さまざまな置換誘導体、および元の化合物の酸化または還元形態が含まれます .
4. 科学研究における用途
2-[(2-メトキシフェニル)アミノ]-N'-[(1E)-1-チエン-2-イルエチリデン]アセトヒドラジドは、科学研究においていくつかの用途を持っています。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性について調査されています。
医学: その独自の構造的特徴により、創薬における潜在的な用途について検討されています。
特性
分子式 |
C15H17N3O2S |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
2-(2-methoxyanilino)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C15H17N3O2S/c1-11(14-8-5-9-21-14)17-18-15(19)10-16-12-6-3-4-7-13(12)20-2/h3-9,16H,10H2,1-2H3,(H,18,19)/b17-11+ |
InChIキー |
DLZRZLZHFFNELP-GZTJUZNOSA-N |
異性体SMILES |
C/C(=N\NC(=O)CNC1=CC=CC=C1OC)/C2=CC=CS2 |
正規SMILES |
CC(=NNC(=O)CNC1=CC=CC=C1OC)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-methoxyphenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide](/img/structure/B11111444.png)
![2-bromo-N-(4-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11111465.png)

![4-[(1E)-N-(acetyloxy)propanimidoyl]-2-methoxyphenyl acetate](/img/structure/B11111476.png)
![4-Chloro-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide](/img/structure/B11111482.png)
![3-chloro-4-methoxy-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11111486.png)
![4-(1H-1,2,3-benzotriazol-1-yl)-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11111493.png)
![2,4-dibromo-6-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11111497.png)
![ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11111511.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11111516.png)

![N'-[(E)-(2-Ethoxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11111518.png)

![methyl N-[1-(1,3-benzothiazol-2-ylsulfanyl)-2-oxo-2-(2-thienyl)ethyl]carbamate](/img/structure/B11111521.png)
